1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-25-18-5-3-2-4-15(18)8-11-17(22)14-6-9-16(10-7-14)21-19(23)12-13-20(21)24/h2-13H,1H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHKSCAPVKSLLS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrrole-2,5-dione Core
The pyrrole-2,5-dione (maleimide) scaffold is commonly prepared by the condensation of maleic anhydride derivatives with amines, followed by cyclization and dehydration. For example, 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized by reacting maleic anhydride with 4-methoxyaniline under reflux conditions in acetic acid or ethanol solvent.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Maleic anhydride + Aniline derivative | Reflux in acetic acid or ethanol, 2-4 hours | 60-70% | Cyclization to maleimide ring |
Detailed Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Maleimide core synthesis | Maleic anhydride + 4-methoxyaniline, reflux in ethanol/acetic acid | 60-70 | 2-4 hours | Standard method for pyrrole-2,5-dione |
| N-acylation with cinnamoyl derivative | Pyrrole-2,5-dione + cinnamoyl chloride, base, DCM, RT to reflux | 50-75 | 2-6 hours | Requires dry, inert conditions |
| Microwave-assisted synthesis | Maleic anhydride + aniline, microwave 140 W, 80°C | ~70 | 20 minutes | Efficient, energy-saving alternative |
Notes on Purification and Characterization
- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures is typical to isolate the pure product.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (characteristic maleimide carbonyl stretches), and mass spectrometry.
- Crystallography: Crystal structure data are available for related maleimide derivatives, confirming molecular conformation and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine derivatives.
Condensation Reactions: It can undergo condensation with sarcosine and other reagents to form complex polyheterocyclic compounds.
Common Reagents and Conditions
Nitrones: Used in cycloaddition reactions to form isoxazolidines.
Sarcosine and Ninhydrin: Used in condensation reactions to form spiro polyheterocyclic compounds.
Major Products
Isoxazolidines: Formed from cycloaddition reactions with nitrones.
Polyheterocyclic Compounds: Formed from condensation reactions with sarcosine and ninhydrin.
Scientific Research Applications
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in cycloaddition and condensation reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes and receptors in biological systems, exerting their effects through inhibition or activation of specific pathways .
Comparison with Similar Compounds
Positional Isomers: 3-Methoxyphenyl Analogs
The 3-methoxyphenyl isomer (CAS: 1365988-71-1) shares the same molecular formula (C₂₀H₁₅NO₄) and weight (333.35 g/mol) but differs in the methoxy group’s position on the phenyl ring . Key distinctions include:
Substituent Modifications: Ethoxy vs. Methoxy
The 2-ethoxyphenyl analog (CAS: 1365988-72-2, C₂₁H₁₇NO₄, MW: 347.4 g/mol) replaces the methoxy group with a bulkier ethoxy substituent .
- Hydrophobicity: The ethoxy group increases lipophilicity (clogP ≈ 3.5 vs.
- Steric Impact : The larger ethoxy group may hinder interactions with target proteins compared to the methoxy derivative.
Halogenated Analogs
Several halogenated pyrrole-2,5-dione derivatives (e.g., bromo, chloro, fluoro) exhibit distinct properties :
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 7c (Br-substituted) | 5-Bromoindole | 180–182 | 21.3 |
| 7d (Br-substituted) | 6-Bromoindole | 226–228 | 12.7 |
| 7e (Cl-substituted) | 6-Chloroindole | 216–218 | 11.5 |
| Target Compound | 2-Methoxyphenyl | Not reported | Not reported |
- Thermal Stability : Halogenated derivatives show higher melting points (180–228°C) due to increased crystallinity from halogen interactions.
- Synthetic Challenges: Lower yields (11.5–38.1%) suggest complex purification steps for halogenated analogs compared to non-halogenated compounds .
Azo-Linked Derivatives
Azobenzene-containing analogs (e.g., 1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione) feature photoswitchable azo groups :
- Photoisomerization : The azo group enables reversible E/Z isomerism under light, a property absent in the target compound.
- Applications: These derivatives are explored in optopharmacology, unlike the 2-methoxypropenoyl variant, which lacks light-responsive functionality.
Biological Activity
1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and diverse biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Chemical Structure and Properties
The compound features a pyrrole-2,5-dione core with specific substitutions that enhance its biological activity. The IUPAC name is 1-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione. Its molecular formula is C20H15NO4, and it has a molecular weight of 345.34 g/mol. The structure allows for various chemical reactions, making it a versatile compound in drug development.
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione |
| Molecular Formula | C20H15NO4 |
| Molecular Weight | 345.34 g/mol |
| CAS Number | 1365988-76-6 |
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). For example, derivatives synthesized from amidrazones showed strong inhibition of PBMC proliferation and cytokine production, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrrole derivatives has also been documented. Compounds similar to this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. These studies utilized the broth microdilution method to assess minimum inhibitory concentrations (MICs), revealing promising antibacterial activity .
The biological effects of this compound are attributed to its ability to interact with multiple molecular targets within cells. The mechanism involves the formation of reactive intermediates that can inhibit key enzymes involved in inflammatory pathways or bacterial metabolism. The specific interactions at the molecular level remain an area for further investigation.
Study on Anti-inflammatory Effects
A recent study explored the anti-inflammatory effects of various pyrrole derivatives in PBMC cultures. The results indicated that certain derivatives significantly inhibited cell proliferation and cytokine production at varying concentrations. For instance, derivative 2d exhibited up to 77% inhibition compared to ibuprofen at similar concentrations .
Study on Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of pyrrole derivatives against a panel of pathogens. The findings demonstrated that these compounds had varying degrees of effectiveness, with some showing MIC values comparable to standard antibiotics .
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves coupling a substituted phenyl precursor with the pyrrole-2,5-dione core. Key steps include:
- Coupling Reaction : Use of a Heck reaction or Wittig-like conditions to form the (2E)-propenoyl bridge between the 2-methoxyphenyl and phenyl groups .
- Catalysts and Solvents : Palladium catalysts (e.g., Pd(OAc)₂) in polar aprotic solvents (DMF or THF) under inert atmospheres, with temperatures optimized between 80–120°C to enhance yield (≥65%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor via TLC (Rf ~0.3–0.4) and confirm structure using ¹H/¹³C NMR .
Basic: How is the molecular structure validated, and what are its key features?
Answer:
Structural validation employs:
- X-ray Crystallography : Resolves dihedral angles (e.g., ~78° between methoxyphenyl and pyrrole-dione planes) and confirms planarity deviations (<0.05 Å RMSD) .
- Spectroscopy :
- NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm; conjugated carbonyl groups (C=O) at δ ~170–175 ppm in ¹³C NMR .
- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (α,β-unsaturated ketone) and ~1730 cm⁻¹ (pyrrole-dione C=O) .
Advanced: What methodologies assess its potential as an enzyme inhibitor?
Answer:
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. For example, competitive inhibition observed with ATP-binding sites via Lineweaver-Burk plots .
- Molecular Docking : Computational models (AutoDock Vina) predict binding modes, highlighting hydrogen bonds with methoxy oxygen and hydrophobic interactions with the propenoyl bridge .
- SAR Studies : Modify the methoxy group (e.g., replace with ethoxy or halogen) to evaluate activity trends .
Advanced: How can computational methods optimize reaction pathways for derivatives?
Answer:
- Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-311+G**) to model transition states and activation energies for propenoyl bridge formation .
- Machine Learning : Train models on reaction databases to predict optimal catalysts/solvents, reducing trial-and-error experimentation by ~40% .
- Feedback Loops : Integrate experimental yields with computational data to refine parameters (e.g., solvent polarity, steric effects) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., cell line variability, assay pH). For instance, use ANOVA to identify confounding factors in cytotoxicity studies .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias .
- Reproducibility Checks : Validate assays in triplicate with positive/negative controls (e.g., staurosporine for kinase inhibition) .
Advanced: What techniques elucidate non-covalent interactions with biomolecules?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to proteins (e.g., BSA), revealing μM-level affinity .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-DNA interactions, indicating intercalation or groove binding .
- Fluorescence Quenching : Monitor Trp residue quenching in proteins (e.g., human serum albumin) to calculate Stern-Volmer constants .
Advanced: How to evaluate stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Stable at pH 7.4 (<5% degradation), but hydrolyzes at pH <3 .
- Thermal Stability : TGA/DSC reveals decomposition onset at ~220°C. Store at –20°C in amber vials to prevent photodegradation .
- Plasma Stability : Incubate with rat plasma (37°C, 1h); quantify parent compound using LC-MS/MS. Half-life >2h indicates suitability for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
